Enzyme Inhibition Affinity: Pentyl vs. Octyl
In a competitive inhibition assay against enzyme EC 3.6.1.9, the N1-pentylnicotinamide chloride analog exhibited a Ki value of 0.297 mM, while the N1-octylnicotinamide chloride analog showed a slightly higher affinity with a Ki of 0.287 mM [1]. This difference, though small, demonstrates that the alkyl chain length modulates enzyme binding, with the pentyl chain conferring a distinct affinity profile compared to longer chains.
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.297 mM (N1-pentylnicotinamide chloride) |
| Comparator Or Baseline | Ki = 0.287 mM (N1-octylnicotinamide chloride) |
| Quantified Difference | ΔKi = 0.010 mM (3.5% lower affinity for pentyl derivative) |
| Conditions | Competitive inhibition assay against EC 3.6.1.9, pH not specified |
Why This Matters
This quantitative difference in enzyme binding affinity highlights that the pentyl chain provides a distinct interaction profile, making N-pentylpyridine-3-carboxamide a more suitable candidate for applications where balanced lipophilicity and moderate enzyme affinity are desired, avoiding the excessive hydrophobic bulk of longer-chain analogs.
- [1] BRENDA Enzyme Database. N1-pentylnicotinamide chloride and N1-octylnicotinamide chloride competitive inhibition data for EC 3.6.1.9. View Source
